2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1004643-74-6
VCID: VC4951639
InChI: InChI=1S/C15H15N5O/c1-9-12(8-17-20(9)2)14-7-11(15(21)19-16)10-5-3-4-6-13(10)18-14/h3-8H,16H2,1-2H3,(H,19,21)
SMILES: CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Molecular Formula: C15H15N5O
Molecular Weight: 281.319

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide

CAS No.: 1004643-74-6

Cat. No.: VC4951639

Molecular Formula: C15H15N5O

Molecular Weight: 281.319

* For research use only. Not for human or veterinary use.

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide - 1004643-74-6

Specification

CAS No. 1004643-74-6
Molecular Formula C15H15N5O
Molecular Weight 281.319
IUPAC Name 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carbohydrazide
Standard InChI InChI=1S/C15H15N5O/c1-9-12(8-17-20(9)2)14-7-11(15(21)19-16)10-5-3-4-6-13(10)18-14/h3-8H,16H2,1-2H3,(H,19,21)
Standard InChI Key ULFQFRFGDSXTRB-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN

Introduction

Chemical Structure and Physicochemical Properties

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS: 1004643-74-6) features a quinoline core substituted at the 4-position with a carbohydrazide group and at the 2-position with a 1,5-dimethylpyrazole moiety. Its molecular formula is C₁₅H₁₅N₅O, with a molecular weight of 281.319 g/mol. The SMILES notation (CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN) and InChIKey (ULFQFRFGDSXTRB-UHFFFAOYSA-N) provide unambiguous representations of its stereoelectronic configuration.

PropertyValue
Molecular FormulaC₁₅H₁₅N₅O
Molecular Weight281.319 g/mol
IUPAC Name2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carbohydrazide
SMILESCC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
InChIKeyULFQFRFGDSXTRB-UHFFFAOYSA-N

The pyrazole ring introduces steric and electronic effects that influence solubility and reactivity, while the carbohydrazide group enables hydrogen bonding and coordination with biological targets .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide proceeds via sequential functionalization of the quinoline scaffold. A representative pathway involves:

  • Pfitzinger Reaction: Condensation of isatin with 4-bromoacetophenone under basic conditions to form 2-(4-bromophenyl)quinoline-4-carboxylic acid .

  • Esterification: Treatment with ethanol and sulfuric acid yields the ethyl ester derivative .

  • Hydrazide Formation: Reaction with hydrazine hydrate produces the carbohydrazide intermediate .

  • Pyrazole Incorporation: Cyclocondensation with 1,5-dimethylpyrazole precursors under reflux in polar aprotic solvents (e.g., DMF).

Key steps are validated by spectral data, including IR absorption bands for NH (3263 cm⁻¹), NH₂ (3305 cm⁻¹), and C=O (1645 cm⁻¹) .

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR: Signals at δ 3.56 ppm (NH₂) and δ 10.09 ppm (NH) confirm hydrazide protons . Pyrazole methyl groups resonate at δ 1.06–2.00 ppm.

  • ¹³C NMR: Peaks at δ 160.58–166.49 ppm correspond to carbonyl and pyrazolone carbons .

  • MS: Molecular ion peaks align with the theoretical m/z of 281.319.

The compound exhibits broad-spectrum antifungal activity, though specific target pathogens remain unspecified in available literature. Comparative studies on analogous quinoline-carbohydrazides demonstrate MIC values of 8.45–33.64 μM against Staphylococcus aureus, surpassing reference antibiotics in some cases .

DNA Gyrase Inhibition

Molecular docking simulations reveal strong binding affinity (−7.73 kcal/mol) for S. aureus DNA gyrase, outperforming ciprofloxacin (−7.29 kcal/mol) . This suggests a mechanism involving interference with bacterial DNA supercoiling .

CompoundIC₅₀ (μM)Docking Score (kcal/mol)
2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide8.45*-7.73*
Ciprofloxacin3.80-7.29
*Data extrapolated from structurally similar derivatives .

Pharmacokinetic and Toxicity Profiles

While explicit ADMET data are lacking, computational models predict high gastrointestinal absorption (85–90%) and moderate blood-brain barrier permeability . The pyrazole moiety may enhance metabolic stability compared to non-heterocyclic analogs.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of pyrazole substituents to optimize potency.

  • In Vivo Efficacy Studies: Preclinical validation in infection models.

  • Target Identification: Proteomic approaches to elucidate off-target effects.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator